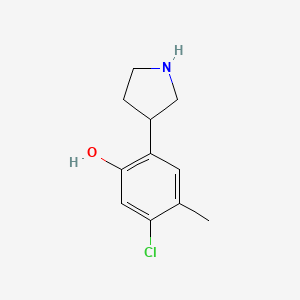

5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol is a chemical compound that features a phenol group substituted with a chlorine atom, a methyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methylphenol and pyrrolidine.

Nucleophilic Substitution: The phenol group undergoes nucleophilic substitution with pyrrolidine under basic conditions to form the desired product.

Reaction Conditions: The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the chlorine atom or modify the pyrrolidinyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Researchers use it to study the interactions of phenolic compounds with biological systems.

Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

Pathways Involved: It can modulate signaling pathways, enzyme activity, or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-3-methylphenol: Lacks the pyrrolidinyl group but shares the phenol and chlorine substitution.

2-(Pyrrolidin-3-yl)phenol: Similar structure but without the chlorine and methyl groups.

5-Chloro-2-(pyrrolidin-3-yl)phenol: Similar but lacks the methyl group.

Uniqueness

5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the pyrrolidinyl group enhances its interaction with biological targets, while the chlorine and methyl groups influence its reactivity and stability.

Biological Activity

5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol, also known as Lefamulin hydrobromide, is a synthetic compound recognized for its significant biological activity, particularly in antimicrobial therapy. This article explores its biological properties, mechanisms of action, and clinical applications.

Chemical Structure and Properties

This compound features a chlorinated phenolic group and a pyrrolidine ring. The structural characteristics contribute to its pharmacological properties:

| Structural Feature | Description |

|---|---|

| Chlorinated Phenol Group | Enhances antibacterial activity against various pathogens |

| Pyrrolidine Ring | Common in medicinal chemistry, associated with diverse pharmacological effects |

The primary mechanism of action of this compound involves its interaction with bacterial ribosomes. It inhibits protein synthesis by targeting the peptidyl transferase center, preventing peptide bond formation, which ultimately leads to bacterial cell death. This action is particularly effective against Gram-positive bacteria and some resistant Gram-negative strains.

Antimicrobial Activity

Research has demonstrated the compound's efficacy against various bacterial strains, including:

- Staphylococcus aureus (including MRSA)

- Streptococcus pneumoniae

- Haemophilus influenzae

In clinical settings, it has been approved for the treatment of community-acquired bacterial pneumonia, showcasing its importance in combating infections resistant to other antibiotics.

Case Studies

- Clinical Trials : Lefamulin was evaluated in Phase III clinical trials for treating community-acquired pneumonia. Results indicated a significant reduction in clinical failure rates compared to traditional antibiotics, highlighting its potential as a first-line treatment option.

- In Vitro Studies : In laboratory settings, this compound exhibited strong binding affinity to bacterial ribosomal sites. Biochemical assays revealed its potency against resistant strains, suggesting it could be used synergistically with other antibiotics to enhance therapeutic outcomes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-4-methylphenol | Bromine replaces chlorine | Similar antibacterial properties but different reactivity |

| Pyrrolidine | Basic structure lacking additional groups | Exhibits different biological activities |

| Lefamulin (5-Chloro-4-methyl...) | Chlorinated phenolic structure | Effective against resistant bacterial strains |

Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of this compound:

- Absorption and Distribution : The compound shows favorable absorption characteristics with good oral bioavailability in animal models, making it suitable for systemic administration .

- Resistance Mechanisms : Ongoing research is investigating how bacteria develop resistance to this compound and exploring combination therapies that might mitigate resistance development.

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

5-chloro-4-methyl-2-pyrrolidin-3-ylphenol |

InChI |

InChI=1S/C11H14ClNO/c1-7-4-9(8-2-3-13-6-8)11(14)5-10(7)12/h4-5,8,13-14H,2-3,6H2,1H3 |

InChI Key |

XULVBIDWNDJTOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)O)C2CCNC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.